3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Catalog No.
S14054185
CAS No.
M.F
C12H11N5
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Product Name

3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

IUPAC Name

5-(4-pyrazol-1-ylphenyl)-1H-pyrazol-3-amine

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C12H11N5/c13-12-8-11(15-16-12)9-2-4-10(5-3-9)17-7-1-6-14-17/h1-8H,(H3,13,15,16)

InChI Key

RBXNYWJCRBUVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CC(=NN3)N

3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is a complex organic compound belonging to the pyrazole family, characterized by its unique structure that incorporates multiple nitrogen atoms within its pyrazole rings. The compound features two distinct pyrazole moieties and an amino group, which contribute to its chemical reactivity and biological activities. Its molecular formula is C13H12N4C_{13}H_{12}N_4, and it is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The reactivity of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole can be attributed to the presence of the amino group and the aromatic pyrazole rings. Key reactions include:

  • Electrophilic Substitution: The aromatic nature of the pyrazole rings allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
  • Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions, enabling further functionalization of the compound.
  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form more complex structures, which may enhance its biological activity.

3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Notable activities include:

  • Anticancer Properties: Studies have indicated that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. It has shown promising results in arresting the cell cycle at specific phases .
  • Anti-inflammatory Effects: The compound has been associated with anti-inflammatory activities, potentially through inhibition of key inflammatory pathways .
  • Antioxidant Activity: Certain derivatives demonstrate significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases .

The synthesis of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole can be achieved through various methods:

  • Condensation Reactions: One common approach involves the condensation of hydrazines with appropriate carbonyl compounds to form pyrazole derivatives.
  • Cyclization Reactions: The use of diazo compounds in cyclization reactions can yield pyrazole derivatives through 1,3-dipolar cycloaddition mechanisms.
  • Functional Group Modifications: Post-synthesis modifications such as acylation or alkylation can introduce additional functional groups to enhance biological activity .

The applications of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole are diverse:

  • Medicinal Chemistry: It serves as a lead compound for developing new anticancer and anti-inflammatory agents.
  • Agricultural Chemistry: Its derivatives may be explored for use as agrochemicals due to their biological activity against pests and diseases.
  • Material Science: The unique properties of pyrazoles allow for potential applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins involved in cancer progression reveal insights into its mechanism of action.
  • Docking Simulations: Computational studies using molecular docking techniques have been employed to predict how this compound binds to target sites, such as tubulin .

Several compounds share structural similarities with 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, each exhibiting unique properties:

Compound NameStructureKey Activity
4-Amino-1H-pyrazoleStructureAnticancer
3-Amino-4-methylpyrazoleStructureAnti-inflammatory
5-PyrazolylbenzeneStructureAntioxidant

Uniqueness

3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is distinguished by its dual pyrazole structure and amino functionality, which enhances its reactivity and broadens its potential applications compared to other simpler pyrazole derivatives. Its specific interactions with biological targets make it a promising candidate for further therapeutic development.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

225.10144537 g/mol

Monoisotopic Mass

225.10144537 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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